N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide
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Overview
Description
N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide is a compound that belongs to the class of organic compounds known as carbamates. It is often used in organic synthesis, particularly in the protection of amine groups. The benzyloxycarbonyl (Cbz) group is a common protecting group for amines, which can be easily introduced and removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide typically involves the protection of the amine group of L-Phenylalanine with a benzyloxycarbonyl group. This can be achieved by reacting L-Phenylalanine with benzyl chloroformate in the presence of a mild base at room temperature . The resulting N-Benzyloxycarbonyl-(L)-Phenylalanine is then reacted with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The benzyloxycarbonyl group can be removed through reduction reactions, such as hydrogenolysis.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenolysis.
Substitution: Reagents such as sodium borohydride and nickel chloride can be used for the deprotection of the benzyloxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenolysis of this compound results in the formation of L-Phenylalanine Isopropylamide and benzyl alcohol.
Scientific Research Applications
N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide has several applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide involves the protection of the amine group, which reduces the nucleophilicity of the nitrogen atom. This allows for selective reactions to occur at other functional groups without interference from the amine group. The benzyloxycarbonyl group can be removed under specific conditions, such as hydrogenolysis, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-Proline: Similar in structure and used as a protecting group for amines.
N-Benzyloxycarbonyl-L-Serine: Another compound used for protecting amine groups in organic synthesis.
Uniqueness
N-Benzyloxycarbonyl-(L)-Phenylalanine Isopropylamide is unique due to its specific application in protecting the amine group of L-Phenylalanine, allowing for selective reactions to occur. Its ease of introduction and removal makes it a valuable tool in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
benzyl N-[(2S)-1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)21-19(23)18(13-16-9-5-3-6-10-16)22-20(24)25-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)(H,22,24)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFYARMEHDWPCK-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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